![molecular formula C9H10N2O5 B1582649 Methyl 4-amino-2-methoxy-5-nitrobenzoate CAS No. 59338-84-0](/img/structure/B1582649.png)
Methyl 4-amino-2-methoxy-5-nitrobenzoate
Overview
Description
Methyl 4-amino-2-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H10N2O5 and its molecular weight is 226.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
It is known that nitro compounds, such as Methyl 4-amino-2-methoxy-5-nitrobenzoate, contain a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This group may interact with its targets in a specific manner, leading to changes in the target molecules . .
Biochemical Pathways
Nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines
Biochemical Analysis
Biochemical Properties
Methyl 4-amino-2-methoxy-5-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the nitro reduction pathway, where it undergoes reduction to form corresponding amines . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in these pathways highlights its role in cellular metabolism and biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and its participation in cellular processes.
Biological Activity
Methyl 4-amino-2-methoxy-5-nitrobenzoate (CAS Number: 59338-84-0) is an organic compound notable for its diverse biological activities, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzene ring substituted with:
- Methoxy group at the 2-position
- Amino group at the 4-position
- Nitro group at the 5-position
This arrangement contributes to its unique chemical reactivity and biological activity, making it a significant compound in medicinal chemistry.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and methoxy groups enhance binding affinity to target enzymes, influencing various biological processes such as:
- Enzyme inhibition : Particularly against glutathione reductase, where it has demonstrated a high potency with a Ki value indicating significant inhibitory effects.
- Modulation of signaling pathways : Its interaction with cellular targets can lead to alterations in signaling pathways relevant to oxidative stress and other pathologies.
Enzyme Inhibition
Research has highlighted the compound's role as an inhibitor of enzymes linked to oxidative stress, which is a factor in various diseases. The following table summarizes some key findings regarding its inhibitory activity:
Case Studies and Research Findings
- Antioxidant Activity : In vitro studies have shown that this compound exhibits significant antioxidant properties by reducing reactive oxygen species (ROS), which can contribute to cellular damage in various diseases.
- Therapeutic Applications : Given its enzyme inhibition capabilities, this compound has been explored for potential therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer .
- Structural Analog Studies : Comparative studies with structurally similar compounds have provided insights into how minor modifications influence biological activity. For instance, methyl 4-amino-3-bromo-5-fluorobenzoate showed enhanced binding affinity due to halogen substitutions, indicating that structural changes can significantly impact efficacy.
Scientific Research Applications
Organic Synthesis
Methyl 4-amino-2-methoxy-5-nitrobenzoate is widely used as an intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a versatile building block in the development of pharmaceuticals and agrochemicals .
Biological Studies
This compound has been utilized in biological research to study enzyme interactions and as a substrate in biochemical assays. Its structural features enable it to modulate enzyme activities, providing insights into metabolic pathways .
Medicinal Chemistry
Research into the therapeutic potential of this compound has revealed promising antimicrobial and anticancer properties. For example, studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines .
Cytotoxicity Evaluation
Recent investigations have demonstrated that this compound exhibits notable cytotoxicity against breast cancer cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | MCF-7 | 0.056 | 19.3 |
This compound | MDA-MB-231 | 0.023 | 3.7 |
The compound exhibited an IC50 value of 0.056 µM against MCF-7 cells, indicating strong antiproliferative activity, while the selectivity index suggests preferential targeting of cancer cells over normal cells .
Industrial Applications
In addition to its research applications, this compound is also employed in industrial settings for the production of dyes and pigments due to its structural properties . Its ability to participate in various chemical reactions enhances its utility in synthesizing complex organic molecules.
Properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJURECWKNETII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866754 | |
Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-84-0 | |
Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-5-nitro-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-5-nitro-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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